molecular formula C24H31N3O B248067 N-(3,4-dimethylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide

N-(3,4-dimethylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide

Cat. No. B248067
M. Wt: 377.5 g/mol
InChI Key: FJKJJULTPWXOCX-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide, also known as DPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and pharmacology.

Mechanism Of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the suppression of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the production of pro-inflammatory cytokines. Additionally, N-(3,4-dimethylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.

Advantages And Limitations For Lab Experiments

One advantage of using N-(3,4-dimethylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, its anticancer and anti-inflammatory properties make it a promising candidate for further research. However, one limitation of using N-(3,4-dimethylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in clinical settings.

Future Directions

There are several potential future directions for research on N-(3,4-dimethylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide. One area of interest is the development of more efficient synthesis methods for N-(3,4-dimethylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide, which could make it more widely available for research and clinical use. Additionally, further research is needed to fully understand the mechanism of action of N-(3,4-dimethylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide and to optimize its use in the treatment of cancer and inflammatory diseases. Finally, there is potential for the development of N-(3,4-dimethylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide derivatives that may have even greater efficacy and fewer side effects than the parent compound.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide involves the reaction of 3,4-dimethylbenzoyl chloride with 1-(4-(2-(3-phenylprop-2-en-1-yl)piperazin-1-yl)propan-2-yl)piperazine in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure N-(3,4-dimethylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide.

Scientific Research Applications

N-(3,4-dimethylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been shown to have anticancer properties and is being investigated as a potential treatment for various types of cancer, including breast cancer, lung cancer, and leukemia. Additionally, N-(3,4-dimethylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has been shown to have anti-inflammatory properties and is being investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

Product Name

N-(3,4-dimethylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide

Molecular Formula

C24H31N3O

Molecular Weight

377.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide

InChI

InChI=1S/C24H31N3O/c1-20-10-11-23(19-21(20)2)25-24(28)12-14-27-17-15-26(16-18-27)13-6-9-22-7-4-3-5-8-22/h3-11,19H,12-18H2,1-2H3,(H,25,28)/b9-6+

InChI Key

FJKJJULTPWXOCX-RMKNXTFCSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)CCN2CCN(CC2)C/C=C/C3=CC=CC=C3)C

SMILES

CC1=C(C=C(C=C1)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3)C

Origin of Product

United States

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